molecular formula C7H9ClN2 B8625833 3-Chloro-2,6-dimethyl-pyridin-4-ylamine

3-Chloro-2,6-dimethyl-pyridin-4-ylamine

Cat. No.: B8625833
M. Wt: 156.61 g/mol
InChI Key: BJJONPBLZUOITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2,6-dimethyl-pyridin-4-ylamine is a chemical compound with the molecular formula C7H9ClN2, belonging to the class of substituted pyridines. Pyridine derivatives are of significant interest in medicinal and organic chemistry due to their wide range of biological activities and their utility as building blocks in synthetic chemistry . The core pyridine scaffold is known to improve water solubility in pharmaceutically potential molecules and is a key structural component in many broad-spectrum therapeutic agents . This compound, featuring both chloro and amino functional groups on the pyridine ring, is primarily valued as a versatile synthetic intermediate. Researchers can utilize it in nucleophilic substitution reactions, metal-catalyzed cross-couplings, and for the construction of more complex polyheterocyclic systems. Such derivatives are frequently explored in the development of novel antibiotic agents, particularly for targeting multidrug-resistant pathogens . The structural motif of substituted pyridines is prevalent in many FDA-approved drugs and is actively investigated in multiple research fields, including drug discovery, materials science, and as ligands in organometallic chemistry . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the identity and purity of the product for their specific research applications.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

3-chloro-2,6-dimethylpyridin-4-amine

InChI

InChI=1S/C7H9ClN2/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3,(H2,9,10)

InChI Key

BJJONPBLZUOITC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-dimethyl-pyridin-4-ylamine typically involves the chlorination of 2,6-dimethylpyridine followed by amination. One common method includes the reaction of 2,6-dimethylpyridine with chlorine gas in the presence of a catalyst to form 3-chloro-2,6-dimethylpyridine. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,6-dimethyl-pyridin-4-ylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or alkoxides in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyridines, nitro derivatives, and biaryl compounds are some of the major products formed from these reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 3-Chloro-2,6-dimethyl-pyridin-4-ylamine exhibits potential anticancer properties. It acts as an inhibitor of specific enzymes involved in cancer progression. For instance, studies have shown that compounds structurally similar to this compound can inhibit lysyl oxidase-like 2 (LOXL2), an enzyme implicated in extracellular matrix remodeling associated with cancer metastasis. This inhibition leads to reduced invasive potential in various cancer cell lines .

Case Study: Cervical Cancer Model
In a study involving nude mice injected with cervical cancer cells, administration of a LOXL2 inhibitor similar to this compound resulted in significant reductions in tumor size and weight over a three-week treatment period. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days, demonstrating its potential as a therapeutic agent against cervical cancer .

Chemical Biology

Synthesis of C-Nucleosides
this compound is utilized in the synthesis of C-nucleosides, which are important analogues of natural nucleosides. These compounds have applications in antiviral and anticancer therapies. The synthesis involves the use of palladium-catalyzed reactions that yield various derivatives with potential biological activity .

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)Product Structure
Pd-catalyzed aminationLiN(SiMe₃)₂ + Ph₃SiNH₂682-amino-6-methylpyridine C-nucleoside
Sonogashira cross-couplingTrimethylsilylacetylene562-ethynyl-6-methylpyridine C-nucleoside
DeprotectionEt₃N·3HF82Free C-nucleoside

Material Science

Polymerization and Material Development
The compound's reactivity makes it suitable for developing advanced materials through polymerization techniques. Its chlorinated structure allows for functionalization that can enhance the properties of polymers used in coatings and pharmaceuticals.

Impact on Cell Proliferation
In vitro studies have demonstrated that this compound significantly reduces the viability of certain cancer cell lines when tested using MTT assays. This suggests its potential use as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-dimethyl-pyridin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds are structurally or functionally related to 3-Chloro-2,6-dimethyl-pyridin-4-ylamine:

Compound Core Structure Substituents Key Features
This compound Pyridine - Cl (C3)
- CH₃ (C2, C6)
- NH₂ (C4)
High steric hindrance, moderate solubility in polar solvents due to NH₂ group.
4-Chloropyridin-2-ylamine Pyridine - Cl (C4)
- NH₂ (C2)
Lower steric hindrance; amine at C2 may alter reactivity in coupling reactions.
3-Chloro-N-phenyl-phthalimide Phthalimide - Cl (C3)
- N-phenyl substituent
Used in polyimide synthesis; chlorine aids in polymerization efficiency.
Benzenamine, 3-chloro-2,6-dinitro-N,N-dipropylt-4-(trifluoromethyl) Benzene - Cl (C3)
- NO₂ (C2, C6)
- CF₃ (C4)
High electron-withdrawing effects; regulated for industrial applications.

Physicochemical Properties

  • Steric Effects : The 2,6-dimethyl groups in this compound create significant steric hindrance, reducing accessibility of the amine group compared to 4-Chloropyridin-2-ylamine . This may limit its participation in bulkier reactions.
  • Electronic Effects : The chlorine atom at C3 deactivates the pyridine ring, directing electrophilic substitutions to specific positions. In contrast, the nitro and trifluoromethyl groups in the benzenamine derivative strongly withdraw electrons, making the aromatic core less reactive.
  • Solubility: The NH₂ group in pyridinamines enhances water solubility compared to non-polar derivatives like 3-chloro-N-phenyl-phthalimide , which is more lipophilic due to its phenyl group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-2,6-dimethyl-pyridin-4-ylamine, and how can reaction conditions influence yield?

  • Methodology :

  • Nucleophilic substitution : Start with 3-chloro-2,6-dimethylpyridine and perform amination using ammonia under high-pressure conditions (e.g., autoclave, 100–150°C). Monitor reaction progress via TLC or HPLC .
  • Metal-catalyzed coupling : Use palladium-catalyzed Buchwald-Hartwig amination with 3-chloro-2,6-dimethylpyridine and an ammonia equivalent (e.g., LiHMDS). Optimize catalyst loading (5–10 mol%) and solvent (toluene/DMF) to reduce byproducts .
  • Yield considerations : Contradictions in reported yields (e.g., 40–75%) may arise from impurities in starting materials or incomplete dehalogenation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

  • NMR analysis :

  • 1H NMR : Expect aromatic protons as a singlet (δ 6.8–7.2 ppm) due to symmetry. Methyl groups (2,6-positions) appear as singlets at δ 2.3–2.5 ppm.
  • 13C NMR : Pyridine carbons resonate at δ 120–150 ppm; methyl carbons at δ 20–25 ppm.
    • Mass spectrometry : ESI-MS should show [M+H]+ at m/z 171 (calculated for C₇H₁₀ClN₂). Discrepancies in fragmentation patterns may indicate residual solvents or dimerization .
    • IR : Confirm NH₂ stretch (3300–3500 cm⁻¹) and C-Cl (600–800 cm⁻¹). Compare with NIST reference data .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyridin-4-ylamine derivatives in kinase inhibition studies?

  • Case study : While this compound is not directly studied, structurally similar compounds (e.g., SB-202190, a p38 MAPK inhibitor ) show variability in IC₅₀ values due to assay conditions (e.g., ATP concentration, cell type).
  • Experimental design :

  • Use isothermal titration calorimetry (ITC) to measure binding affinity directly, avoiding artifacts from fluorescent probes.
  • Validate results across multiple cell lines (e.g., HeLa vs. MCF-7) to assess cell-specific effects .
    • Data interpretation : Conflicting IC₅₀ values (e.g., 10 nM vs. 50 nM) may reflect off-target interactions or metabolite interference. Perform kinome-wide profiling to confirm selectivity .

Q. How can computational modeling predict the reactivity of the amino group in this compound for derivatization?

  • DFT calculations :

  • Optimize geometry at the B3LYP/6-31G(d) level to determine electron density at the amino group. The lone pair on NH₂ is partially delocalized into the pyridine ring, reducing nucleophilicity.
  • Predict regioselectivity for reactions (e.g., Schiff base formation): The para-amino group is less reactive than meta-substituted analogs due to steric hindrance from methyl groups .
    • Validation : Synthesize Schiff bases (e.g., with 3-chloro-2,4-dihydroxybenzaldehyde ) and compare experimental vs. predicted yields. Adjust protecting groups (e.g., Boc) if steric effects dominate.

Q. What analytical challenges arise in quantifying degradation products of this compound under oxidative conditions?

  • HPLC-MS/MS method :

  • Column: C18, 2.6 µm particle size; mobile phase: 0.1% formic acid in water/acetonitrile.
  • Detect degradation products (e.g., chlorinated quinones) via MRM transitions.
    • Contradictions : Discrepancies in degradation rates (e.g., t₁/₂ = 24 h vs. 48 h) may stem from light exposure or trace metal catalysts. Use dark vials and EDTA to stabilize samples .

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